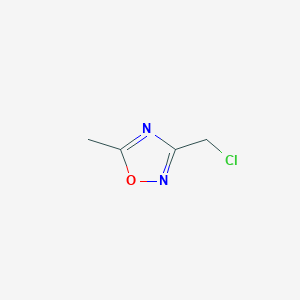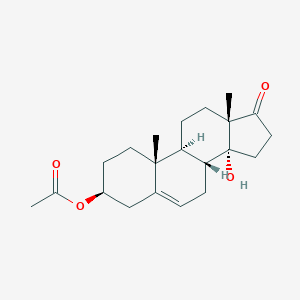
5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole involves condensation reactions and the formation of complexes with transition metals. For example, the synthesis of 1‐(1H‐Benzotriazolyl‐1‐acetyl)‐5‐hydroxy‐3‐trifluoromethyl‐5‐(2‐thienyl)‐2‐pyrazoline and its transition metal complexes showcases a method where the compound and metal acetates are refluxed in ethanol to obtain complexes (Liu, 2004).
Molecular Structure Analysis
Crystallography studies reveal the molecular structure of related trifluoromethyl benzotriazole derivatives. The structure of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole, for instance, was determined by X-ray crystallography, showcasing the precise arrangement of atoms and bonds within these molecules (Yu et al., 2004).
Chemical Reactions and Properties
The chemical reactions involving 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole derivatives are diverse, including their use in synthesizing novel compounds with potential biological activities. For example, novel synthesis pathways lead to derivatives with antimicrobial activities, demonstrating the compound's versatility in chemical reactions (Al‐Azmi & Mahmoud, 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structures, of benzotriazole derivatives are crucial for their application in material science and chemical engineering. The hydrated and anhydrous forms of related compounds reveal interesting solubility characteristics in organic solvents, which are essential for their practical applications (Kuila et al., 1999).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole in synthesis and applications. Research into the acid-base and anion-binding properties of tetrafluorinated benzotriazole derivatives, for instance, provides insight into their potential as receptors and catalysts in chemical processes (Parman et al., 2021).
Applications De Recherche Scientifique
-
Pharmaceutical Chemistry
- Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl (TFM, -CF3) group is one of the pharmacophores in these drugs .
- The synthesis and uses of these potential drug molecules for various diseases and disorders have been covered in the literature .
-
Antibacterial Research
- Pyrazole derivatives substituted with 3,5-Bis(trifluoromethyl)phenyl have been synthesized and studied for their antimicrobial properties .
- These compounds have shown potent growth inhibition of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
- Some of these compounds are bactericidal and potent against MRSA persisters .
-
Drug Development
- 5-(Trifluoromethyl)-1,3-oxazole has been used as a scaffold for developing new drugs.
- Studies have shown that incorporating this moiety into certain molecules can lead to compounds with promising anti-cancer, anti-bacterial, and anti-fungal activities.
-
Agrochemicals
- Trifluoromethylpyridine (TFMP) and its derivatives are key structural ingredients for the development of many agrochemical compounds .
- The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
-
Pharmaceuticals
-
Materials Engineering
- Fluorine is now widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
- Many fluorine-containing physiologically active compounds are also employed as pharmaceuticals and agricultural chemicals .
-
Pest Control
- Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
- The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
- These compounds are in increasing demand to maintain crop production and prevent crop losses caused by parasites .
-
Medicament for Migraine
-
Synthesis of Trifluoromethyl Alkyl Ethers
Propriétés
IUPAC Name |
5-(trifluoromethyl)-2H-benzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSKMRNRRMNAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423350 |
Source


|
| Record name | 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole | |
CAS RN |
1548-67-0 |
Source


|
| Record name | 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)




